molecular formula C7H7N3 B3017608 1,4-Dihydropyrido[3,4-b]pyrazine CAS No. 83269-34-5

1,4-Dihydropyrido[3,4-b]pyrazine

Cat. No. B3017608
CAS RN: 83269-34-5
M. Wt: 133.154
InChI Key: WFZUCHJKEPTFCL-UHFFFAOYSA-N
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Description

1,4-Dihydropyrido[3,4-b]pyrazine is a compound that has been found to be useful for treating diseases associated with KRAS activity . It is also known as Pyrido[3,4-b]pyrazine-2,3-dione, 1,4-dihydro- .


Synthesis Analysis

The synthesis of this compound involves the use of multi-component one-pot and green synthetic methodologies . The construction of 1,4-DHP with structural and functional modifications has been highlighted in recent accomplishments .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Certain derivatives containing the 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice . The mechanism of action of these agents has been attributed to the accumulation of cells at mitosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.1335 . Its formula is C7H5N3O2 .

Scientific Research Applications

Synthesis and Applications in Cancer Treatment

  • Cancer Treatment and KRAS Activity : 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, useful for treating cancers and diseases associated with KRAS activity (De, 2022).

Scaffold Development for Drug Discovery

  • Tetrahydropyrido[3,4-b]pyrazine Scaffolds : This compound has been synthesized by a one-pot annelation reaction of pentafluoropyridine with diamines. The products are relevant for the development of new chemical entities in life sciences and drug discovery (Sandford et al., 2005).

  • Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : These scaffolds are synthesized by sequential reaction of pentafluoropyridine, showcasing the potential for creating diverse [6,6]-ring fused systems (Baron et al., 2005).

Ligand Development for Receptor Complexes

  • Ligands for GABA Receptor Complex : Imidazo-[1,5-a]pyrido[2,3-e]pyrazines synthesized from 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione have potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber et al., 2002).

Optoelectronic Applications

  • Optoelectronic Materials Development : Pyrazine derivatives, particularly 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines, show promise as organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Chemical Synthesis and Molecular Structure

  • Chemical Space Construction : The [4+1+1] annulation approach has been used to construct dihydropyrazine units, opening opportunities for exploring biological activity associated with this scaffold (Dagar et al., 2019).

  • Synthesis of Pyrazine Derivatives : The study explores the synthesis and herbicidal activity of various pyrazine derivatives, highlighting their diverse biological and industrial significance (Doležal & Kráľová, 2011).

Biotechnology and Microbial Metabolism

  • Microbial Metabolism of Pyrazines : This review discusses the microbial metabolism of pyrazines, highlighting their synthesis and degradation by bacteria and fungi, and their applications in food, agriculture, and medicine (Rajini et al., 2011).

Mechanism of Action

The mechanism of action of 1,4-Dihydropyrido[3,4-b]pyrazine and its derivatives has been attributed to the accumulation of cells at mitosis . This makes it effective against experimental neoplasms in mice .

Future Directions

The future directions of research on 1,4-Dihydropyrido[3,4-b]pyrazine could involve further exploration of its therapeutic applications, particularly in relation to diseases associated with KRAS activity . More research is needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

1,4-dihydropyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUCHJKEPTFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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